molecular formula C10H10O4 B3189704 7-(methoxymethoxy)isobenzofuran-1(3h)-one CAS No. 344287-41-8

7-(methoxymethoxy)isobenzofuran-1(3h)-one

Cat. No.: B3189704
CAS No.: 344287-41-8
M. Wt: 194.18 g/mol
InChI Key: AIEBMIXEHMRRFK-UHFFFAOYSA-N
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Description

7-(Methoxymethoxy)isobenzofuran-1(3H)-one is a chemical compound belonging to the isobenzofuran family. Isobenzofurans are bicyclic heterocycles consisting of fused cyclohexa-1,3-diene and furan rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(methoxymethoxy)isobenzofuran-1(3H)-one typically involves the reaction of suitable precursors under controlled conditions. One common method involves the use of 1-methyl-3-(propyl-3-sulfonic acid)imidazolium triflate supported on magnetic nanoparticles as a catalyst. This catalyst facilitates the efficient synthesis of mono- and bis-isobenzofuran-1(3H)-ones under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes. The use of reusable catalysts, such as magnetic nanoparticles, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(Methoxymethoxy)isobenzofuran-1(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-(Methoxymethoxy)isobenzofuran-1(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(methoxymethoxy)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of biogenic amines. This inhibition can reduce oxidative stress and inflammation, providing therapeutic benefits in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Methoxymethoxy)isobenzofuran-1(3H)-one is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and interaction with molecular targets. This structural feature may enhance its selectivity and potency as a monoamine oxidase inhibitor compared to other similar compounds .

Properties

IUPAC Name

7-(methoxymethoxy)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-12-6-14-8-4-2-3-7-5-13-10(11)9(7)8/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEBMIXEHMRRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC2=C1C(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Hydroxy-1,3-dihydro-2-benzofuran-1,3-dione (685 mg, 4 mmol) was dissolved in dry THF (30 mL) at −78° C. K-Selectride 1M solution in THF (13 mL, 13 mmol) was added drop wise in 20 min then the mixture was warmed from −78° C. to −30° C. over 3 hrs. The final mixture was poured into ethyl acetate (100 mL), brine (25 mL) and a 3M hydrochloric acid solution (25 mL). The organic layer was collected, washed with brine and evaporated to dryness. The resulting compound was dissolved in MeOH (20 mL) and treated under stirring with a 3M hydrochloric acid solution (10 mL). The mixture was then diluted with ethyl acetate (100 mL) and brine (25 mL), the organic layer was collected and evaporated under vacuum. The residue was purified by flash chromatography on silica gel using dichloromethane as eluent affording the phenol intermediate (430 mg).
Quantity
685 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
13 mL
Type
solvent
Reaction Step Two
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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